Verbenol

Description

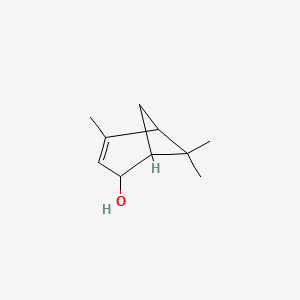

Structure

3D Structure

Properties

IUPAC Name |

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONIGEXYPVIKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2CC1C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042511 | |

| Record name | Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly yellow solid; Balsamic aroma | |

| Record name | Verbenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | Verbenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Verbenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Verbenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

473-67-6, 5416-53-5 | |

| Record name | Verbenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verbenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6833 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Verbenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63.00 to 67.00 °C. @ 760.00 mm Hg | |

| Record name | Verbenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Verbenol: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbenol, a bicyclic monoterpene alcohol, is a molecule of significant scientific interest due to its diverse biological activities and its role as a crucial semiochemical in insect communication. This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of verbenol and its various stereoisomers. Detailed methodologies for its extraction from natural sources, chemical synthesis, and biosynthesis are presented, alongside protocols for its analysis and characterization. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, chemical ecology, and drug discovery and development.

Chemical Structure and Isomerism

Verbenol, systematically named 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, is a chiral molecule with the chemical formula C₁₀H₁₆O.[1][2] Its structure is characterized by a bicyclo[3.1.1]heptene skeleton with a hydroxyl group, a methyl group, and a gem-dimethyl bridge. The presence of multiple stereocenters gives rise to four main stereoisomers: two geometric isomers, cis- and trans-verbenol, and their respective enantiomers ((+) and (-)).[2]

The cis and trans designation refers to the relative orientation of the hydroxyl group and the gem-dimethyl bridge. In cis-verbenol, the hydroxyl group is on the same side of the ring as the gem-dimethyl bridge, while in trans-verbenol, it is on the opposite side.[2] Each of these geometric isomers exists as a pair of enantiomers, which are non-superimposable mirror images of each other and exhibit optical activity.[2]

The four primary stereoisomers of verbenol are:

-

(+)-cis-Verbenol and (-)-cis-Verbenol

-

(+)-trans-Verbenol and (-)-trans-Verbenol

Physicochemical Properties

The physical and chemical properties of verbenol can vary between its different isomers. The following tables summarize the key quantitative data for verbenol.

Table 1: General Physicochemical Properties of Verbenol

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molar Mass | 152.23 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid or colorless liquid | [3] |

| Odor | Pine-like, balsamic | [3] |

Table 2: Physical Properties of Verbenol Isomers

| Property | cis-Verbenol | trans-Verbenol | Reference(s) |

| Melting Point | 62-72 °C | 22-24 °C | [3][4][5] |

| Boiling Point | 214-215 °C @ 760 mmHg | 214-215 °C @ 760 mmHg | [3][4] |

| Density | ~0.97 g/cm³ (20 °C) | ~0.97 g/cm³ (20 °C) | |

| Solubility in Water | Very slightly soluble (480.4 mg/L @ 25 °C est.) | Very slightly soluble (480.4 mg/L @ 25 °C est.) | [4] |

| Solubility in Organic Solvents | Soluble in alcohol and other common organic solvents | Soluble in alcohol and other common organic solvents | [3] |

| Vapor Pressure | 0.033 mmHg @ 25 °C (est.) | 0.033 mmHg @ 25 °C (est.) | [3][4] |

| Refractive Index | ~1.490 @ 20 °C | Not specified | [3] |

Table 3: Optical Properties of Verbenol Enantiomers

| Enantiomer | Specific Rotation [α] | Conditions | Reference(s) |

| (+)-cis-Verbenol | Not specified | Not specified | |

| (-)-cis-Verbenol | -9° | c=unknown, in Chloroform | |

| (+)-trans-Verbenol | +114.5° | c=0.73, in Chloroform (83% optical purity) | [6] |

| (-)-trans-Verbenol | -100° | c=0.79, in Chloroform (71% optical purity) | [6] |

Note: Specific rotation values can vary depending on the solvent, temperature, and concentration. The data presented here are the best available from the search results.

Experimental Protocols

Extraction from Natural Sources

Verbenol is a natural component of the essential oils of various plants, particularly coniferous trees like pines.[3] It can be extracted from these sources using methods such as steam distillation and solvent extraction.

Protocol 1: Steam Distillation of Verbenol from Pine Needles

This protocol is adapted from standard methods for essential oil extraction.[7]

Materials:

-

Fresh or dried pine needles (100 g)

-

Deionized water

-

Sodium chloride (NaCl)

-

Clevenger-type apparatus

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Glass vials for storage

Procedure:

-

Sample Preparation: Chop or grind the pine needles to increase the surface area for extraction.

-

Distillation Setup: Place the prepared pine needles into the distillation flask of the Clevenger apparatus. Add 850 mL of deionized water and 25 g of NaCl to the flask. The addition of salt increases the ionic strength of the water, which can enhance the volatility of the essential oil components.[7]

-

Distillation: Heat the mixture to boiling using a heating mantle. Continue the distillation for 2-3 hours. The steam will carry the volatile essential oils, including verbenol, to the condenser.

-

Collection: The condensed mixture of water and essential oil will collect in the Clevenger arm. As the essential oil is generally less dense than water, it will form a layer on top.

-

Separation: After the distillation is complete and the apparatus has cooled, carefully collect the essential oil layer using a separatory funnel.

-

Drying: Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water.

-

Storage: Transfer the purified essential oil to a sealed, airtight glass vial and store at 4°C, protected from light.

Protocol 2: Solvent Extraction of Verbenol from Pine Resin

This protocol describes a general method for extracting verbenol from pine resin.[8]

Materials:

-

Pine resin

-

A suitable organic solvent (e.g., ethanol, ethyl acetate, or hexane)

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Filter paper or filtration apparatus

-

Rotary evaporator

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glass vials for storage

Procedure:

-

Sample Preparation: If the pine resin is solid, break it into smaller pieces to increase the surface area for extraction.

-

Extraction: Place the pine resin in a beaker and add the organic solvent. Stir the mixture using a magnetic stirrer for several hours at room temperature. The duration of extraction can be optimized based on the specific resin and solvent used.

-

Filtration: Filter the mixture to remove any insoluble plant material and debris.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining viscous liquid is the crude resin extract.

-

Drying: Dissolve the crude extract in a minimal amount of a non-polar solvent like hexane (B92381) and add anhydrous sodium sulfate to remove any residual water.

-

Purification (Optional): The crude extract can be further purified using column chromatography to isolate verbenol from other components of the resin.

-

Storage: Store the purified verbenol or the crude extract in a sealed, airtight glass vial at 4°C.

Chemical Synthesis

The chemical synthesis of verbenol often starts from α-pinene, a readily available natural product. Enantioselective synthesis methods are crucial for obtaining specific stereoisomers.

Protocol 3: Enantioselective Synthesis of (+)-cis-Verbenol via Allylic Oxidation of (+)-α-Pinene

This protocol is a conceptual outline based on established chemical transformations.[3]

Materials:

-

(+)-α-Pinene

-

An oxidizing agent (e.g., lead tetraacetate, selenium dioxide, or a modern catalytic system)

-

A suitable solvent (e.g., acetic acid, dichloromethane)

-

Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve (+)-α-pinene in the chosen solvent.

-

Oxidation: Add the oxidizing agent to the solution. The reaction conditions (temperature, reaction time) will depend on the specific oxidizing agent used. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction mixture (e.g., by adding a reducing agent if necessary, or by washing with water). Neutralize any acidic components by washing with a saturated sodium bicarbonate solution. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate (+)-cis-verbenol from other isomers and byproducts.

Biosynthesis

Verbenol is biosynthesized in various organisms, including plants and insects, from geranyl pyrophosphate (GPP), a common precursor for monoterpenes.[9]

Biosynthetic Pathway of Verbenol

Caption: Biosynthetic pathway of verbenol from geranyl pyrophosphate.

Analysis and Characterization

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of verbenol isomers. Chiral GC columns are necessary for the separation of the enantiomers.

Protocol 4: GC-MS Analysis of Verbenol Isomers

This is a general protocol that can be adapted for specific instruments and applications.[4][10]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or similar)

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 180 °C

-

Hold at 180 °C for 5 minutes

-

(This program should be optimized for the specific column and isomers being analyzed)

-

-

Injection Mode: Split or splitless, depending on the sample concentration

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 300

Sample Preparation:

-

Dilute the essential oil or extract containing verbenol in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

-

If necessary, derivatization can be performed to improve the separation of the isomers.

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Identify the verbenol isomers by comparing their retention times and mass spectra with those of authentic standards.

Analytical Workflow for Verbenol Isomer Separation

Caption: A typical workflow for the analysis of verbenol isomers.

Applications in Research and Drug Development

Verbenol and its isomers have garnered significant attention for their potential applications in various fields:

-

Pest Management: As key components of the aggregation pheromones of several bark beetle species, verbenol isomers are used in traps and monitoring systems to manage forest pest populations.[1]

-

Pharmacology: Studies have indicated that verbenol possesses a range of biological activities, including anti-inflammatory, neuroprotective, and anticonvulsant properties, making it a person of interest for drug discovery and development.

-

Fragrance and Flavor Industry: Due to its pleasant pine-like aroma, verbenol is used as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in food products.[3]

Conclusion

Verbenol is a multifaceted monoterpene with a rich stereochemistry that dictates its biological function. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and methods for its extraction, synthesis, and analysis. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals, facilitating further investigation into the promising applications of this versatile natural product in pest management, medicine, and industry.

References

- 1. benchchem.com [benchchem.com]

- 2. Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2S,5R)-rel- | C10H16O | CID 89664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. naturalbodylab.com.au [naturalbodylab.com.au]

- 7. benchchem.com [benchchem.com]

- 8. trans-Verbenol [webbook.nist.gov]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. GSRS [precision.fda.gov]

Verbenol Stereoisomers and Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenol is a bicyclic monoterpene alcohol derived from the oxidation of α-pinene. It exists as four distinct stereoisomers, each possessing unique chemical and biological properties. The precise stereochemistry of verbenol is of paramount importance, particularly in the realm of chemical ecology, where different isomers act as specific insect pheromones, and in pharmacology, due to stereoisomer-specific biological activities. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of verbenol, including their physicochemical properties, biological significance, and detailed experimental protocols for their synthesis and separation.

The Stereoisomers of Verbenol

Verbenol (4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol) has two chiral centers, giving rise to four possible stereoisomers. These are categorized into two pairs of enantiomers: cis-verbenol (B83679) and trans-verbenol (B156527). The cis and trans designation refers to the stereochemical relationship between the hydroxyl group at C2 and the dimethyl bridge. In cis-verbenol, the hydroxyl group is on the same side of the ring as the gem-dimethyl group, while in trans-verbenol, it is on the opposite side.[1] Each of these diastereomers exists as a pair of non-superimposable mirror images, known as enantiomers ((+) and (-)).

The four stereoisomers are:

-

(+)-cis-Verbenol

-

(-)-cis-Verbenol

-

(+)-trans-Verbenol

-

(-)-trans-Verbenol

Physicochemical Properties

The distinct spatial arrangement of atoms in each stereoisomer influences their physical properties. While comprehensive data for all individual isomers is not always readily available in a single source, the following table summarizes known quantitative data.

| Property | (+)-cis-Verbenol | (-)-cis-Verbenol | (+)-trans-Verbenol | (-)-trans-Verbenol | General Verbenol |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol | 152.23 g/mol | 152.23 g/mol | 152.23 g/mol | 152.23 g/mol |

| CAS Number | 13040-03-4 | 18881-04-4 | 22339-08-8 | 1820-09-3 | 473-67-6 |

| Melting Point (°C) | Data not found | 62-65 | Data not found | Data not found | 63-67 |

| Boiling Point (°C) | Data not found | Data not found | Data not found | Data not found | 214-215 @ 760 mmHg |

| Density (g/cm³) | Data not found | Data not found | Data not found | Data not found | 0.976 @ 20°C |

| Specific Rotation ([α]D) | Data not found | -62 to -64° (lit.) | Data not found | Data not found | Data not found |

Note: The sign of optical rotation for some verbenol isomers can be solvent-dependent. For instance, (1S,4S,5S)-cis-Verbenol is levorotatory in chloroform (B151607) but dextrorotatory in methanol (B129727).[2]

Biological Activity and Significance

The stereochemistry of verbenol is critical to its biological function, most notably as semiochemicals in insect communication. Different species of bark beetles produce and respond to specific verbenol stereoisomers as aggregation pheromones. Beyond their role in chemical ecology, verbenol isomers have also been investigated for various pharmacological activities.[3][4]

| Biological Activity | Stereoisomer(s) | Description |

| Insect Pheromone | (+)-cis-Verbenol | Component of the aggregation pheromone for the bark beetle Ips paraconfusus.[2] |

| (-)-cis-Verbenol | Aggregation pheromone component for the cypress bark beetle, Phloeosinus aubei. | |

| (+)-trans-Verbenol | Sex pheromone mimic for the American cockroach, Periplaneta americana.[5][6] | |

| (-)-trans-Verbenol | Critical pheromone component of various bark beetles.[7][8] | |

| Antimicrobial Activity | cis and trans isomers | Exhibited antibacterial activity against clinically relevant bacteria (MIC range 0.6–2.5 mg/mL) and antifungal activity (MIC range 0.08–0.6 mg/mL). Differences in activity were observed between the verbenol enantiomers.[3][4] |

| Anti-inflammatory Activity | (-)-cis-Verbenol | Has shown anti-inflammatory properties. |

| Anti-ischemic and Anti-hypoxic Activity | General Verbenol | Verbenol has been noted for its anti-ischemic and anti-hypoxic activities.[4] |

| Cytotoxicity | cis and trans isomers | Found to be non-cytotoxic to human keratinocyte cell line HaCaT at tested concentrations.[3] |

Signaling Pathways and Logical Relationships

The stereoisomeric relationship and the general synthetic pathway of verbenol isomers can be visualized as follows:

Experimental Protocols

Stereospecific Synthesis of (-)-trans-Verbenol and (+)-trans-Verbenol

This protocol describes the synthesis of optically active trans-verbenol from the corresponding enantiomers of α-pinene, involving an SN2 stereo-inversion of a sterically hindered alcohol.[7][8]

Materials:

-

(S)-α-pinene or (R)-α-pinene

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (for Mitsunobu reaction)

-

Triphenylphosphine (PPh₃) (for Mitsunobu reaction)

-

Formic acid (for Mitsunobu reaction)

-

Methanesulfonyl chloride (MsCl) (for mesylate hydrolysis)

-

Triethylamine (Et₃N) (for mesylate hydrolysis)

-

Sodium hydroxide (B78521) (NaOH) (for mesylate hydrolysis)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Epoxidation of α-Pinene:

-

Dissolve α-pinene (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add mCPBA (1.1 equivalents) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude α-pinene oxide.

-

-

Rearrangement to the Allylic Alcohol:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.2 equivalents) to a solution of diisopropylamine (1.2 equivalents) in dry THF at -78 °C.

-

Add the crude α-pinene oxide (1 equivalent) in THF to the LDA solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the corresponding allylic alcohol (pinocarveol).

-

-

Stereo-inversion to trans-Verbenol:

-

Method A: Mitsunobu Reaction

-

Dissolve the allylic alcohol (1 equivalent), PPh₃ (1.5 equivalents), and formic acid (1.5 equivalents) in dry THF.

-

Cool to 0 °C and add DEAD or DIAD (1.5 equivalents) dropwise.

-

Stir at room temperature overnight.

-

Concentrate the reaction mixture and purify by column chromatography to obtain the formate (B1220265) ester.

-

Hydrolyze the ester by dissolving in methanol and adding aqueous NaOH. Stir at room temperature for 2 hours.

-

Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield the trans-verbenol.

-

-

Method B: Hydrolysis of Mesylate Ester

-

Dissolve the allylic alcohol (1 equivalent) and Et₃N (1.5 equivalents) in dry DCM at 0 °C.

-

Add MsCl (1.2 equivalents) dropwise and stir for 1 hour.

-

Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to obtain the crude mesylate.

-

Dissolve the crude mesylate in a mixture of acetone (B3395972) and water.

-

Add a base (e.g., K₂CO₃) and heat the mixture to reflux for several hours.

-

Cool, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield the trans-verbenol.

-

-

-

Purification and Characterization:

-

Purify the final product by column chromatography.

-

Characterize by NMR, IR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) by chiral GC or HPLC.

-

Enantioselective Separation of cis-Verbenol by Chiral HPLC

This protocol provides a general workflow for the separation of cis-verbenol enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Racemic cis-verbenol standard

-

HPLC grade n-hexane

-

HPLC grade 2-propanol (isopropanol) or ethanol

-

Chiral HPLC column (e.g., polysaccharide-based stationary phase like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC system with a UV detector

-

0.45 µm syringe filters

Procedure:

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of racemic cis-verbenol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a working standard solution of about 100 µg/mL by diluting the stock solution.

-

Filter the working standard through a 0.45 µm syringe filter before injection.

-

Prepare the mobile phase by mixing n-hexane and the alcohol modifier (e.g., 98:2 v/v n-hexane:2-propanol). Degas the mobile phase.

-

-

HPLC System Setup and Analysis:

-

Install the chiral column and equilibrate with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

-

Set the UV detector to a suitable wavelength (e.g., 210 nm).

-

Inject the prepared standard solution.

-

Record the chromatogram and determine the retention times of the two enantiomers.

-

-

Method Optimization (if necessary):

-

If the initial separation is not optimal (resolution < 1.5), adjust the mobile phase composition by varying the percentage of the alcohol modifier.

-

The flow rate and column temperature can also be adjusted to improve resolution and analysis time.

-

Conclusion

The stereoisomers of verbenol represent a fascinating case study in the principles of stereochemistry and its profound impact on biological activity. For researchers in drug development and chemical ecology, a thorough understanding of the individual properties and synthesis of each stereoisomer is essential. The data and protocols presented in this guide offer a foundational resource for the synthesis, separation, and characterization of verbenol stereoisomers, paving the way for further research into their therapeutic and practical applications. The clear differentiation in biological function based on subtle changes in 3D structure underscores the importance of stereoselective synthesis and analysis in modern chemical and pharmaceutical sciences.

References

- 1. Verbenol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Secure Verification [radar.ibiss.bg.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. Sex pheromonal activity of (+)-trans-verbenyl acetate and related compounds to the american cockroach,Periplaneta americana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sex pheromonal activity of (+)-trans-verbenyl acetate and related compounds to the american cockroach,Periplaneta ameri… [ouci.dntb.gov.ua]

- 7. Stereospecific synthesis of S-(-)- trans-verbenol and its antipode by inversion of sterically hindered alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Attractant: A Technical Guide to the Natural Sources and Biosynthesis of Verbenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenol, a bicyclic monoterpenoid alcohol, holds a significant position in the realm of chemical ecology and biotechnology. As a key component of the aggregation pheromones of numerous bark beetle species, it plays a crucial role in orchestrating mass attacks on host trees, leading to widespread forest devastation. Conversely, its presence in various plant essential oils contributes to their characteristic aromas and potential therapeutic properties. This technical guide provides an in-depth exploration of the natural sources of verbenol and a detailed examination of its biosynthetic pathways in both insects and microorganisms. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in pest management, natural product chemistry, and metabolic engineering.

Natural Sources of Verbenol

Verbenol is found in a diverse range of biological sources, from the plant kingdom to the insect world and even in microorganisms. The concentration and stereochemistry of verbenol can vary significantly depending on the source.

Plants

Verbenol is a constituent of the essential oils of several aromatic plants. The name "verbenol" itself is derived from the Verbena plant family (Verbenaceae). Notable plant sources include:

-

Verbena or Vervain (Verbena officinalis): The essential oil of Verbena officinalis contains verbenol, although its concentration can vary depending on the plant's origin and chemotype.[1][2][3][4]

-

Lippia javanica: This plant, also from the Verbenaceae family, is known to have different chemotypes, with some producing essential oils containing verbenol.[5][6][7][8][9]* Verbena oil: Commercial verbena oil is a known source of verbenol. [10] The yield and chemical composition of essential oils, including the verbenol content, are influenced by factors such as the geographical origin of the plant, growing conditions, and the specific chemotype. [1][2][3][4] Table 1: Quantitative Data of Verbenol in Plant Essential Oils

| Plant Species | Plant Part | Verbenol Content | Reference |

| Verbena officinalis | Herb | Varies by chemotype | [1][2][3][4] |

| Lippia javanica | Leaves | Varies by chemotype | [6][9] |

Note: Specific percentages for verbenol are often not reported as a standalone value but as part of a complex mixture of terpenoids. The composition of essential oils is highly variable.

Insects

Verbenol is a critical semiochemical for many species of bark beetles (Coleoptera: Curculionidae, Scolytinae). It primarily functions as an aggregation pheromone, attracting conspecifics to a suitable host tree. The specific isomers and their ratios are often species-specific.

-

Ips typographus (Eurasian spruce bark beetle): cis-Verbenol (B83679) is a major component of the aggregation pheromone of this devastating forest pest. [11][12]The pheromone blend also includes 2-methyl-3-buten-2-ol (B93329) and ipsdienol. [11]The ratio of cis-verbenol to other components can vary depending on the phase of attack on the host tree. [13]* Dendroctonus ponderosae (Mountain pine beetle): trans-Verbenol is a key aggregation pheromone component for this species.

-

Phloeosinus aubei (Cypress bark beetle): cis-Verbenol has been identified as a male-produced pheromone component.

Table 2: Verbenol in Bark Beetle Aggregation Pheromones

| Insect Species | Pheromone Component(s) | Role | Reference |

| Ips typographus | (S)-cis-Verbenol, 2-methyl-3-buten-2-ol | Aggregation | [11][14] |

| Dendroctonus ponderosae | trans-Verbenol | Aggregation | |

| Phloeosinus aubei | cis-Verbenol | Male-produced pheromone |

The production of verbenone (B1202108), the oxidized form of verbenol, often acts as an anti-aggregation pheromone, signaling that a host is fully colonized. [12]

Microorganisms

Certain microorganisms are capable of producing verbenol, often through the biotransformation of precursor molecules.

-

Yeast strains from Ips typographus: Yeasts isolated from the spruce bark beetle, such as Candida molischiana and Candida nitratophila, can interconvert cis-verbenol, trans-verbenol, and verbenone. [15]* Engineered Escherichia coli: Through metabolic engineering, E. coli has been successfully modified to produce (+)-cis-verbenol de novo. [16][17]

Biosynthesis of Verbenol

The biosynthesis of verbenol can occur through different pathways depending on the organism. In insects, it is often a modification of a host-plant derived precursor, while in engineered microorganisms, the entire pathway can be constructed.

Biosynthesis in Bark Beetles

The biosynthesis of verbenol in bark beetles is a fascinating example of chemical co-evolution, where the insect utilizes the host tree's own chemical defenses to create a communication signal.

-

Precursor Sequestration: Pioneer beetles ingest monoterpenes, particularly α-pinene, from the resin of their coniferous host trees as they bore into the phloem. [11]2. Enzymatic Oxidation: The ingested α-pinene is then oxidized to verbenol. This critical step is catalyzed by cytochrome P450 (CYP450) monooxygenases located in the beetle's gut or fat bodies. [11] * In the mountain pine beetle (Dendroctonus ponderosae), the enzyme CYP6DE1 has been identified as being responsible for the conversion of α-pinene to trans-verbenol.

-

In the Eurasian spruce bark beetle (Ips typographus), a CyP450 enzyme catalyzes the oxidation of (-)-α-pinene to cis-verbenol. [11] The chirality of the α-pinene precursor is crucial in determining the stereochemistry of the resulting verbenol isomer.

-

De Novo Biosynthesis in Engineered Escherichia coli

The microbial production of verbenol offers a promising alternative to chemical synthesis or extraction from natural sources. The entire biosynthetic pathway can be reconstructed in a microbial host like E. coli.

-

Precursor Synthesis: The pathway starts with the central metabolite acetyl-CoA, which is converted to the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MEV) or the methylerythritol phosphate (B84403) (MEP) pathway.

-

Geranyl Diphosphate (B83284) (GDP) Synthesis: IPP and DMAPP are condensed to form geranyl diphosphate (GDP) by a GDP synthase (GPPS).

-

α-Pinene Synthesis: GDP is then cyclized to α-pinene by an α-pinene synthase (APS).

-

Verbenol Synthesis: Finally, α-pinene is hydroxylated to verbenol by a specific cytochrome P450 enzyme. In a successful example, a mutant P450 from Pseudomonas putida (P450camF89W,Y98F,L246A) was used to convert (+)-α-pinene to (+)-cis-verbenol with a yield of 11.13 mg/L. [16][17]

Experimental Protocols

Extraction of Verbenol from Plant Material

Protocol: Steam Distillation

This method is suitable for extracting volatile compounds like verbenol from plant matrices.

-

Sample Preparation: Air-dry the aerial parts of the plant material (e.g., Verbena officinalis) and grind to a coarse powder.

-

Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus.

-

Distillation: Place the powdered plant material in the distillation flask with distilled water. Heat the flask to boiling. The steam and volatilized essential oils will rise and then condense.

-

Collection: The essential oil, being less dense than water, will separate and can be collected from the apparatus.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: Store the essential oil in a sealed, dark glass vial at 4°C.

Analysis of Verbenol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for the identification and quantification of volatile compounds in complex mixtures. [18] Protocol: GC-MS Analysis of Essential Oils and Pheromone Extracts

-

Sample Preparation: Dilute the essential oil or pheromone extract in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.

-

Gas Chromatography:

-

Column: Use a non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and gradually ramp up to a higher temperature (e.g., 240°C) to separate the compounds based on their boiling points.

-

-

Mass Spectrometry:

-

Ionization: Use electron impact (EI) ionization.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Scan a mass range of m/z 40-500.

-

-

Data Analysis:

-

Identification: Identify verbenol by comparing its mass spectrum and retention time to that of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of verbenol by integrating the peak area of the corresponding chromatogram. For absolute quantification, use an internal or external standard calibration curve.

-

Elucidation of Biosynthetic Pathways

Protocol: Functional Characterization of Cytochrome P450 Enzymes

This protocol outlines the general steps for identifying and characterizing enzymes involved in verbenol biosynthesis.

-

Candidate Gene Identification: Identify candidate CYP450 genes from the transcriptome or genome of the organism of interest (e.g., a bark beetle) based on sequence homology to known terpene-hydroxylating P450s.

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length cDNA of the candidate gene into an appropriate expression vector.

-

Express the recombinant protein in a suitable heterologous host system, such as insect cells (e.g., Sf9) or E. coli. [19][20][21][22][23]3. Enzyme Assays:

-

Prepare microsomes or purified enzyme from the expression system.

-

Incubate the enzyme preparation with the substrate (α-pinene) and a cofactor (NADPH).

-

Extract the reaction products with an organic solvent.

-

-

Product Identification: Analyze the reaction products by GC-MS to identify the formation of verbenol.

-

Enzyme Kinetics: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the reaction rate at varying substrate concentrations.

Olfactory Signaling Pathway of Verbenol in Insects

The detection of verbenol as a pheromone by bark beetles initiates a cascade of events in their olfactory system, leading to a behavioral response.

-

Pheromone Binding: Verbenol molecules enter the pores of the olfactory sensilla on the insect's antennae. Inside the sensillum lymph, they are bound by Pheromone-Binding Proteins (PBPs) . [24][25]2. Receptor Activation: The PBP-pheromone complex transports the verbenol to Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs) . [25][26]The binding of verbenol to its specific OR activates the neuron.

-

Signal Transduction: The activation of the OR leads to the opening of an ion channel, causing a depolarization of the ORN membrane and the generation of an action potential.

-

Signal Transmission to the Brain: The action potential travels along the axon of the ORN to the antennal lobe of the insect's brain.

-

Neural Processing and Behavioral Response: In the antennal lobe, the signal is processed, leading to the insect's behavioral response, such as flying upwind towards the pheromone source.

Conclusion

Verbenol stands as a molecule of significant interest due to its dual role as a plant-derived natural product and a potent insect pheromone. Understanding its natural distribution and the intricacies of its biosynthesis is paramount for developing sustainable pest management strategies and for harnessing its potential in various industrial applications. The methodologies outlined in this guide provide a framework for the extraction, analysis, and characterization of verbenol and its biosynthetic pathways. The continued exploration of the enzymes involved in verbenol synthesis, particularly the versatile cytochrome P450 family, holds promise for the development of novel biocatalysts and the efficient production of this valuable monoterpenoid through metabolic engineering.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The composition, geographical variation and antimicrobial activity of Lippia javanica (Verbenaceae) leaf essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. futurible.space [futurible.space]

- 9. Lippia javanica (Burm.f.) Spreng.: Traditional and Commercial Uses and Phytochemical and Pharmacological Significance in the African and Indian Subcontinent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. verbenol, 473-67-6 [thegoodscentscompany.com]

- 11. Frontiers | Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle [frontiersin.org]

- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 13. Quantitative variation of pheromone components in the spruce bark beetleIps typographus from different attack phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Field effects of oxygenated monoterpenes and estragole combined with pheromone on attraction of Ips typographus and its natural enemies [frontiersin.org]

- 15. Interconversion of verbenols and verbenone by identified yeasts isolated from the spruce bark beetleIps typographus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 18. benchchem.com [benchchem.com]

- 19. Heterologous expression of insect P450 enzymes that metabolize xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. experts.illinois.edu [experts.illinois.edu]

- 23. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. enlivenarchive.org [enlivenarchive.org]

- 26. royalsocietypublishing.org [royalsocietypublishing.org]

A Comparative Analysis of the Biological Activities of cis-Verbenol and trans-Verbenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verbenol, a bicyclic monoterpene alcohol derived from the oxidation of α-pinene, exists as two primary stereoisomers: cis-verbenol (B83679) and trans-verbenol (B156527). This structural difference, based on the spatial arrangement of the hydroxyl group, gives rise to distinct biological activities that are of significant interest in pharmacology and drug development. This technical guide provides a comprehensive comparison of the known biological activities of cis- and trans-verbenol, with a focus on their antimicrobial, cytotoxic, anti-inflammatory, antioxidant, and neuroactive properties. While research has illuminated specific activities of each isomer, a comprehensive, direct quantitative comparison is still an emerging area of study, with notable gaps in the literature, particularly concerning the anti-inflammatory and antioxidant properties of trans-verbenol. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further research.

Comparative Biological Activity: A Quantitative Overview

The biological efficacy of cis- and trans-verbenol varies significantly across different assays and biological systems. The following tables summarize the available quantitative data to provide a clear comparison.

Table 1: Comparative Antimicrobial Activity

| Bioactivity | Isomer(s) | Organism Type | Minimum Inhibitory Concentration (MIC) Range | Source |

| Antibacterial | cis/trans-Verbenol Isomers | Clinically relevant bacteria | 0.6–2.5 mg/mL | |

| Antifungal | cis/trans-Verbenol Isomers | Clinically relevant fungi | 0.08–0.6 mg/mL | |

| Anticandidal | cis/trans-Verbenol Isomers | Candida species | 0.3–1.2 mg/mL | |

| *Note: A 2021 study by Petrović et al. is the first to comparatively describe the antimicrobial activities of verbenol stereois |

Verbenol's Role in Insect Chemical Ecology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Verbenol and its oxidized derivative, verbenone (B1202108), are pivotal monoterpenoid semiochemicals in the chemical ecology of many insects, particularly bark beetles (Coleoptera: Curculionidae, Scolytinae). Originating from host-plant precursors like α-pinene, these compounds mediate critical behaviors such as aggregation for mass attacks and anti-aggregation to prevent resource over-exploitation. Cis-verbenol (B83679) often functions as a key component of the aggregation pheromone, attracting conspecifics to a suitable host. Conversely, verbenone typically acts as a potent anti-aggregation pheromone, signaling that a host is fully colonized. This guide provides an in-depth examination of the biosynthesis of these compounds, their dichotomous roles in insect communication, quantitative data from behavioral and electrophysiological studies, detailed experimental protocols used in their analysis, and their application in pest management strategies.

Introduction to Verbenol in Insect Communication

Insects have evolved sophisticated chemical communication systems to navigate their environment, locate mates, find food, and avoid competition. Among the vast arsenal (B13267) of chemical signals, or semiochemicals, verbenol isomers play a crucial role, especially for species that colonize coniferous trees. Verbenol is a bicyclic monoterpene alcohol derived from the host tree's oleoresin. Its significance lies in its dual functionality, where different isomers and derivatives can elicit opposing behaviors. For bark beetles, this chemical language is the key to their success in overcoming the formidable defenses of living trees through coordinated mass attacks. Understanding the nuances of verbenol's function is paramount for developing effective and environmentally benign pest management strategies.

Biosynthesis of Verbenol and Verbenone

The biosynthesis of verbenol in bark beetles is a remarkable example of an insect co-opting host-plant metabolites for its own communication purposes. The process is not de novo; rather, beetles sequester monoterpene precursors from the host tree's resin and enzymatically modify them.

The primary precursor for verbenol is α-pinene . Bark beetles ingest α-pinene while boring into the phloem of a host tree.[1] Inside the beetle, particularly in the gut, cytochrome P450 (CYP450) enzymes oxidize α-pinene to produce verbenol.[1] In some species, symbiotic gut microbes also play a significant role in this conversion.[2][3]

A critical aspect of this biosynthesis is its stereoselectivity. The chirality of the α-pinene precursor in the host tree dictates the geometry of the resulting verbenol isomer. For instance, in the bark beetle Ips paraconfusus:

-

Exposure to (-)-α-pinene results in the production of (+)-cis-verbenol , a key aggregation pheromone for this species.[4]

-

Exposure to the enantiomer, (+)-α-pinene , leads to the production of (+)-trans-verbenol , which is not an attractant for I. paraconfusus.[4]

Subsequently, verbenol can be further oxidized to produce verbenone , which typically functions as an anti-aggregation pheromone.[5][6] This secondary oxidation can occur both within the beetle and through auto-oxidation in the environment.[2][7]

Dichotomous Roles: Aggregation and Anti-aggregation

The most fascinating aspect of verbenol's chemical ecology is the opposing roles played by its isomers and derivatives. This chemical push-pull system is essential for regulating population density and ensuring reproductive success.

Cis-Verbenol as an Aggregation Pheromone

For many bark beetle species, particularly within the genus Ips, cis-verbenol is a primary aggregation pheromone.[1][5] It is often released by pioneer beetles (typically males) that have successfully located a suitable host.[1] This signal attracts a large number of conspecifics of both sexes to the tree.[8] This mass attack is a crucial strategy to overwhelm the host tree's defenses, such as resin production.[1][5]

The attractiveness of cis-verbenol is often context-dependent and works synergistically with other compounds. For example, in the southern pine engravers (Ips avulsus, I. calligraphus, and I. grandicollis), the most attractive blends consist of cis-verbenol combined with other pheromones like ipsdienol (B1210497) and ipsenol.[9] For the cypress bark beetle Phloeosinus aubei, a ternary mixture of (–)-myrtenol, (–)-α-pinene, and (–)-cis-verbenol was found to be the most effective attractant in field traps.[10]

Verbenone as an Anti-aggregation Pheromone

As a host tree becomes saturated with beetles, the chemical signal shifts. The production and release of verbenone increases, serving as an anti-aggregation pheromone or an epideictic pheromone.[2][11] This compound acts as a "No Vacancy" sign, signaling to incoming beetles that the resource is fully colonized and competition would be too high.[12][13] This mechanism prevents overcrowding and resource depletion, forcing beetles to seek new, viable hosts.[6]

The effect of verbenone is strongly dose-dependent.[6][11] Low concentrations may have little to no inhibitory effect, but as the concentration increases during a mass attack, it significantly reduces the attraction of beetles to aggregation pheromones.[6][11] This property has made verbenone a valuable tool in pest management to protect high-value trees from attack.[12][14]

References

- 1. benchchem.com [benchchem.com]

- 2. semiochemical.com [semiochemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. Role of ipsdienol, ipsenol, and cis-verbenol in chemical ecology of Ips avulsus, Ips calligraphus, and Ips grandicollis (Coleoptera: Curculionidae: Scolytinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Verbenone Repellents - A Safe, Effective Way To Repel Beetles | Forestry Distributing | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]

- 13. geneseefoundation.org [geneseefoundation.org]

- 14. Pine Beetle Control. Verbenone repels Mountain Pine Beetles [shop4verbenone.com]

Olfactory Response of Insects to Verbenol Enantiomers: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verbenol, a bicyclic monoterpene alcohol, is a critical semiochemical in the chemical communication systems of numerous insect species, particularly bark beetles (Coleoptera: Curculidae, Scolytinae).[1][2] It exists as different stereoisomers, including the enantiomers (+)-verbenol and (-)-verbenol, which can elicit distinct, and often opposing, behavioral responses.[3] This stereospecificity is fundamental to insect chemical ecology, influencing behaviors such as aggregation, host selection, and mating.[2][3] An insect's ability to differentiate between enantiomers is a testament to the high degree of specificity within its olfactory system.[3][4]

Understanding the nuanced olfactory responses to these enantiomers is paramount for developing targeted and effective pest management strategies, such as monitoring, mass trapping, and mating disruption.[1][2] Furthermore, elucidating the specific molecular interactions at the receptor level provides a valuable framework for the rational design of novel insect repellents and attractants, a key area of interest for drug development professionals. This guide provides a comprehensive overview of the molecular mechanisms, experimental methodologies, and quantitative data related to the olfactory perception of verbenol enantiomers in insects.

Molecular Basis of Verbenol Perception

The perception of verbenol enantiomers begins at the periphery, in specialized hair-like structures on the insect's antennae and maxillary palps called sensilla.[5][6][7] These sensilla house the dendrites of olfactory sensory neurons (OSNs), which are the primary units of odor detection.[5][7][8]

The Olfactory Signaling Pathway

The process of chemo-electrical transduction in insects is a multi-step process:

-

Odorant Entry : Volatile molecules, such as verbenol enantiomers, enter the sensillum through nanopores in the cuticle.[5][6]

-

Transport : Upon entering the aqueous sensillum lymph, hydrophobic odorant molecules are thought to be solubilized and transported by Odorant-Binding Proteins (OBPs).[2][4][8] The precise role of OBPs in enantiomeric discrimination is still under investigation, but some pheromone-binding proteins (PBPs), a subset of OBPs, have shown the ability to bind enantiomers with different affinities.[4]

-

Receptor Activation : The odorant-OBP complex delivers the verbenol molecule to an Olfactory Receptor (OR) located on the dendritic membrane of an OSN.[4] Insect ORs are a unique class of ligand-gated ion channels.[9][10] They typically function as a heteromeric complex, consisting of a variable, odorant-specific receptor protein (ORx) and a highly conserved co-receptor known as Orco.[2][3][6][11]

-

Signal Transduction : The binding of a specific verbenol enantiomer to its corresponding ORx subunit triggers a conformational change, opening the ion channel.[2][3] This allows for an influx of cations, leading to the depolarization of the OSN membrane.[3]

-

Action Potential : If the depolarization reaches a threshold, it generates an action potential (a "spike").[8] This electrical signal is then transmitted along the axon of the OSN to the antennal lobe in the insect's brain for further processing, ultimately leading to a behavioral response.[3][12][13]

Caption: General insect olfactory signal transduction pathway.[2][3][5]

Quantitative Data: Enantiomer-Specific Responses

The differential response to verbenol enantiomers is species-specific. Electrophysiological and behavioral assays have quantified these differences, revealing the precise tuning of insect olfactory systems.

Table 1: Electrophysiological Response of Ips cembrae Olfactory Sensory Neurons (OSNs) to Verbenol Isomers [14]

| Ligand | Stimulus Dose | Mean Response (spikes/s) ± SEM (n=6) |

| (4S)-cis-Verbenol | 100 pg | >80 |

| (+)-trans-Verbenol | 10 µg | 40 - 60 |

| (-)-trans-Verbenol | 10 µg | 40 - 60 |

| Data derived from Single Sensillum Recording (SSR) experiments on the IC1 OSN class, which shows a strong primary response to (4S)-cis-verbenol.[14] |

Table 2: EAG and Behavioral Responses of Phyllotreta striolata (Flea Beetle) to Verbenol Enantiomers [15]

| Compound | EAG Response (at 10 µg) | Behavioral Response (Y-tube) | Associated Receptor |

| (S)-cis-Verbenol | Significant dose-dependent response | Attraction | PstrOR17 |

| (-)-Verbenone | Significant dose-dependent response | Attraction | PstrOR17 |

| Knockdown of the PstrOR17 gene via RNAi significantly reduced the behavioral attraction to (S)-cis-verbenol, confirming the receptor's role.[3][15] |

Table 3: Behavioral Response of Dendroctonus frontalis (Southern Pine Beetle) to Verbenone Enantiomers in Attractant-Baited Traps [16]

| Verbenone Enantiomeric Ratio (+):(-) | Effect on Male Trap Catch |

| 34% : 66% | Strong inhibition |

| 50% : 50% (Racemic) | Strong inhibition |

| Verbenone is an oxidation product of verbenol and a key inhibitor pheromone. This data shows that specific enantiomeric ratios are most effective at deterring male beetles, highlighting the importance of stereochemistry in repellent development.[16] |

Experimental Protocols

Quantifying the olfactory response of insects to verbenol enantiomers requires precise and controlled experimental techniques. The following sections detail the methodologies for key electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG measures the summated electrical potential from all responding OSNs on an antenna, providing a general assessment of olfactory sensitivity to a given compound.[1]

Methodology

-

Insect Preparation : An insect is anesthetized (e.g., by chilling).[1] One antenna is carefully excised at its base.[1]

-

Mounting : The excised antenna is mounted between two glass capillary electrodes filled with a conductive saline solution (e.g., Beadle-Ephrussi Ringer).[1][17] The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed at the basal end.[1]

-

Stimulus Delivery : A continuous stream of charcoal-filtered, humidified air is passed over the antenna.[14] A stimulus cartridge (e.g., filter paper impregnated with a known concentration of a verbenol enantiomer in a solvent like hexane) is used to inject a pulse of the odorant into the airstream.[1][18] The solvent alone serves as a control.[15]

-

Data Acquisition and Analysis : The voltage change (depolarization) across the antenna is amplified, recorded, and measured.[19] The response is typically quantified as the peak amplitude of the negative voltage deflection (in millivolts, mV). The response to the solvent control is subtracted from the response to the test compound to get the absolute EAG value.[15][19]

Caption: Experimental workflow for Electroantennography (EAG).

Single Sensillum Recording (SSR)

SSR is a refined technique that measures the action potentials from individual OSNs housed within a single sensillum.[1] This provides highly specific data on the sensitivity and tuning of a single neuron to different enantiomers.[14][20]

Methodology

-

Insect Preparation : The insect is immobilized (e.g., in a pipette tip or with wax) with its head and antennae accessible.[14][20] The antenna is stabilized on a platform.[14]

-

Electrode Placement : A reference electrode (e.g., a sharpened tungsten wire) is inserted into a non-critical part of the body, such as the eye.[1][21] Using a micromanipulator under high magnification, a very fine-tipped recording electrode is carefully advanced to penetrate the cuticle of a single target sensillum on the antenna.[1][20]

-

Stimulus Delivery : The stimulus delivery system is similar to that used for EAG, involving a continuous airstream with injected pulses of the verbenol enantiomers.[1]

-

Data Acquisition and Analysis : The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded.[14] The response is quantified by counting the number of spikes during a defined period after the stimulus and subtracting the spontaneous firing rate (the background activity before the stimulus).[1][21]

Caption: Experimental workflow for Single Sensillum Recording (SSR).

Behavioral Bioassay: Y-Tube Olfactometer

The Y-tube olfactometer is a standard apparatus for assessing an insect's behavioral preference between two odor choices, making it ideal for testing attraction or repellency to verbenol enantiomers.[3][22][23]

Methodology

-

Apparatus Setup : A Y-shaped glass or plastic tube is used.[24] Two separate, purified, and humidified airstreams are passed into the two upper arms of the 'Y'.[22] One airstream passes over a source containing the verbenol enantiomer (test arm), while the other passes over a control source (e.g., solvent only) (control arm).[3]

-

Insect Acclimatization : An individual insect is released at the base of the main stem and allowed a period to acclimatize.[24]

-

Choice and Observation : The insect walks upwind and makes a choice to enter one of the two arms. The first choice made by the insect and/or the total time spent in each arm over a defined period (e.g., 5 minutes) is recorded.[3][24]

-

Data Analysis : The number of insects choosing the test arm versus the control arm is recorded for a cohort of individuals. Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference for or avoidance of the verbenol enantiomer.[3] The apparatus is cleaned thoroughly and the position of the test and control arms is rotated between trials to avoid positional bias.[22]

Caption: Experimental workflow for a Y-Tube Olfactometer bioassay.

Conclusion and Future Directions

The olfactory response of insects to verbenol enantiomers is a highly specific process mediated by finely tuned olfactory receptors. Quantitative techniques such as SSR and EAG have demonstrated that different insect species, and even different sexes within a species, can exhibit varied sensitivity and behavioral responses to (+)- and (-)-verbenol. This enantiomer-specific recognition is a critical factor in insect chemical communication.

For researchers and drug development professionals, these findings offer significant opportunities. A deeper understanding of the structure-activity relationships at the receptor level can guide the development of next-generation pest management tools. By designing molecules that specifically target the ORs of pest species, it is possible to create highly effective attractants for trapping or potent repellents that disrupt host-seeking behavior with minimal off-target effects. Future research should focus on the deorphanization of verbenol-specific receptors in a wider range of pest insects and the use of structural biology to model the precise binding interactions of different enantiomers within the receptor's binding pocket. Such efforts will pave the way for the rational design of novel semiochemicals for sustainable and environmentally benign insect control.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Enantiomeric Discrimination in Insects: The Role of OBPs and ORs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. slunik.slu.se [slunik.slu.se]

- 9. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 11. Frontiers | The narrowing olfactory landscape of insect odorant receptors [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Antenna-Biased Odorant Receptor PstrOR17 Mediates Attraction of Phyllotreta striolata to (S)-Cis-Verbenol and (−)-Verbenone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. entomoljournal.com [entomoljournal.com]

- 18. ento.psu.edu [ento.psu.edu]

- 19. Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 21. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Insect Olfactometers | Yashika Solutions [labitems.co.in]

- 24. Experiment 3—Olfactometry Bioassays [bio-protocol.org]

Verbenol: A Versatile Chiral Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Verbenol, a naturally occurring bicyclic monoterpene alcohol, is a valuable and versatile chiral starting material in the field of organic synthesis. Its rigid, stereochemically defined structure, available in both enantiomeric forms, provides an excellent platform for the enantioselective synthesis of complex natural products and other biologically active molecules. This technical guide explores the synthesis of verbenol and its strategic application as a precursor in the construction of intricate molecular architectures, supported by quantitative data, detailed experimental protocols, and visual representations of key transformations.

Synthesis of Verbenol

The efficient synthesis of enantiomerically pure verbenol is crucial for its use as a chiral starting material. Common methods involve the oxidation of α-pinene to verbenone (B1202108), followed by a highly stereoselective reduction. Additionally, biosynthetic routes offer a green chemistry approach to producing enantiopure verbenol.

Chemical Synthesis from α-Pinene

A prevalent two-step chemical synthesis involves the oxidation of readily available α-pinene to verbenone, which is then stereoselectively reduced to yield the desired cis-verbenol (B83679) isomer.

Workflow for the Chemical Synthesis of cis-Verbenol from α-Pinene

Caption: Two-step synthesis of cis-Verbenol from α-Pinene.

Various oxidizing and reducing agents can be employed, each offering different efficiencies and selectivities. The choice of reagents is critical for achieving high yields and the desired stereoisomer. For instance, the Luche reduction of verbenone is a highly stereoselective method for producing cis-verbenol.

Table 1: Stereoselective Reduction of (+)-Verbenone to (+)-cis-Verbenol

| Reducing Agent | Solvent | Temperature (°C) | Yield of cis-Verbenol (%) | Diastereomeric Ratio (cis:trans) |

| LiAlH₄ | Diethyl ether | Reflux | 59 | Not specified |

| NaBH₄ / CeCl₃·7H₂O | Methanol (B129727) | -15 | >95 | 96:4 |

Experimental Protocol: Stereoselective Reduction of (+)-Verbenone

-

Dissolve (+)-verbenone (1.50 g, 10 mmol) in methanol (50 mL) in a round-bottomed flask and cool the solution to -15 °C in an ice-salt bath.

-

Add cerium(III) chloride heptahydrate (0.37 g, 1 mmol) to the cooled solution.

-

Stir the mixture until the cerium salt dissolves.

-

Add sodium borohydride (B1222165) (NaBH₄) portion-wise to the reaction mixture.

-

Monitor the reaction for the evolution of hydrogen gas.

-

After the addition is complete, stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 30 minutes), quench the reaction by the slow addition of 2N HCl.

-

Extract the mixture three times with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude cis-verbenol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Biosynthesis of (+)-cis-Verbenol

A green chemistry approach for the synthesis of enantiopure (+)-cis-verbenol involves its de novo production in genetically engineered Escherichia coli. This method utilizes glucose as the starting material and a series of enzymatic transformations to yield the final product. A yield of 11.13 mg/L of enantiopure (+)-cis-verbenol has been achieved through this biosynthetic route.

Experimental Protocol: Biosynthesis of (+)-cis-Verbenol in E. coli

-

Strain Engineering: Transform the E. coli host strain with plasmids encoding the necessary enzymes for the mevalonate (B85504) (MVA) pathway, a geranyl diphosphate (B83284) synthase (GPPS), a (+)-α-pinene synthase, and the cytochrome P450 mutant P450camF89W,Y98F,L246A.

-

Culture and Induction:

-

Prepare a preculture by inoculating a single colony of the recombinant E. coli into Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.

-

Inoculate 100 mL of YT medium (containing 20 g/L glucose) with

-

Verbenol: A Technical Guide to its Antibacterial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenol, a bicyclic monoterpenoid alcohol derived from the oxidation of α-pinene, exists as several isomers, including cis- and trans-verbenol. It is a naturally occurring compound found in the essential oils of various plants, notably in the Verbenaceae family. Historically utilized in traditional medicine, recent scientific inquiry has begun to systematically evaluate and confirm the antimicrobial properties of verbenol. This technical guide provides an in-depth overview of the current state of research into the antibacterial and antifungal activities of verbenol, with a focus on quantitative data, experimental methodologies, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Antibacterial Activity of Verbenol

Verbenol has demonstrated notable antibacterial activity, particularly against pathogenic strains of Staphylococcus aureus. Its efficacy has been observed both when used as a standalone agent and in synergistic combination with conventional antibiotics.

Quantitative Antibacterial Data

The antibacterial potency of (S)-cis-Verbenol has been quantified against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric in these assessments.

| Compound/Combination | Test Organism | MIC (µg/mL) |

| (S)-cis-Verbenol | S. aureus (Sensitive) | > 5000 |